molecular formula C11H9ClN2 B2799545 4-Chloro-2-cyclopropylquinazoline CAS No. 898044-61-6

4-Chloro-2-cyclopropylquinazoline

Cat. No. B2799545
CAS RN: 898044-61-6
M. Wt: 204.66
InChI Key: IQBRXDZPRMYVCR-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropylquinazoline (4-CCQ) is an organic compound used in the synthesis of a variety of different compounds. It is a heterocyclic aromatic compound, containing both a nitrogen and a chlorine atom in its structure. 4-CCQ has been used in a variety of scientific research applications, as well as in laboratory experiments, due to its unique properties.

Scientific Research Applications

Anticancer Potential

4-Chloro-2-cyclopropylquinazoline derivatives have shown promise in anticancer research. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, derived from 4-chloroquinazoline, has been identified as a potent apoptosis inducer and a promising anticancer agent, particularly effective in breast cancer models due to its high blood-brain barrier penetration (Sirisoma et al., 2009). Similarly, various 4-chloro-3,4-dihydroquinazoline derivatives synthesized for biological screening have demonstrated significant potential in cancer treatment (Patel et al., 2020).

Synthesis and Reactivity

The reactivity of 4-chloroquinazoline, a closely related compound, is noteworthy for its role as a versatile building block in chemical synthesis. It acts as a crucial component in the direct introduction of the 2-quinazolinyl moiety, with various methods tested for the selective removal of the 4-chloro substituent (Henriksen & Sørensen, 2006).

Microwave-Assisted Synthesis

Advancements in microwave-assisted synthesis have been applied to 4-chloroquinazoline derivatives. This method has demonstrated efficiency in synthesizing various N-aryl heterocyclic substituted-4-aminoquinazoline compounds, highlighting the advantages of microwave irradiation in comparison to classical methods (Liu et al., 2006).

Antiplasmodial and Antimicrobial Activities

Studies have also explored the antiplasmodial and antimicrobial activities of 4-chloroquinazoline derivatives. For instance, a study on N-substituted 4-amino-6,7,8-trimethoxyquinazoline compounds synthesized from 4-chloroquinazoline showed potential in vitro antiproliferative activities against some cancer cells, although with weaker results than standard drugs (Liu et al., 2007). In another study, different pH requirements were associated with the divergent inhibitory effects of chloroquine, a 4-aminoquinoline, on human and avian influenza A viruses, highlighting its potential as an antiviral drug (Di Trani et al., 2007).

Structure-Function Relationships

The structure-function relationships of aminoquinolines, including chloroquine and 4-aminoquinolines, have been studied to understand their mechanism of action, particularly in malaria therapy (Egan et al., 2000).

properties

IUPAC Name

4-chloro-2-cyclopropylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-10-8-3-1-2-4-9(8)13-11(14-10)7-5-6-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBRXDZPRMYVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-cyclopropylquinazoline

CAS RN

898044-61-6
Record name 4-chloro-2-cyclopropylquinazoline
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